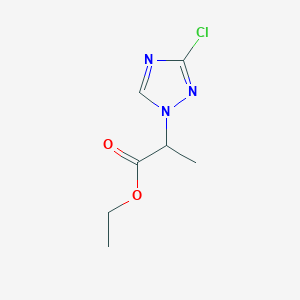

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(3-chloro-1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O2/c1-3-13-6(12)5(2)11-4-9-7(8)10-11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOZJUKHUFOJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=NC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate with a suitable nucleophile. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like DMF or DMSO at moderate temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles.

Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.

Hydrolysis: The major product is 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid.

Scientific Research Applications

Antibacterial Activity

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate is part of the broader family of 1,2,4-triazole derivatives, which have been extensively studied for their antibacterial properties. Research indicates that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies on Antibacterial Efficacy

A comprehensive review highlighted the effectiveness of 1,2,4-triazole hybrids in combating bacterial infections. These compounds disrupt bacterial cell growth and proliferation mechanisms, making them promising candidates for antibiotic development. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance potency against resistant strains of bacteria .

Agricultural Applications

The compound has potential uses in agriculture as a pesticide or fungicide. Its chemical structure allows it to interact with biological systems effectively, making it useful in protecting crops from various pathogens.

Pesticide Use and Residue Studies

Recent studies have investigated the use of triazole derivatives in agricultural practices. For instance, research conducted on chili pepper farmers in Thailand examined pesticide residues and their implications for food safety. The findings indicated that triazole-based pesticides could be effective while also raising concerns about residue levels on produce .

Pharmaceutical Applications

Beyond antibacterial and agricultural uses, this compound shows promise in the pharmaceutical field. Its structural features may allow it to act as a scaffold for drug development targeting various diseases.

Potential Drug Development Insights

Research into 1,2,4-triazole derivatives has revealed their potential as anti-cancer agents and other therapeutic applications. The ability of these compounds to modulate biological pathways presents opportunities for developing new treatments .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate involves the inhibition of specific enzymes. In the case of its use as a fungicide, it inhibits sterol demethylation, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to the death of the fungal cells.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate and Related Compounds

Functional Group and Bioactivity Comparisons

Ester vs. Acid Derivatives

- This compound: The ethyl ester group enhances lipophilicity, favoring membrane permeability in agrochemical applications. However, its discontinued status suggests challenges in stability or efficacy.

- 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid: The carboxylic acid group increases polarity, making it more suitable for aqueous formulations or as a synthetic intermediate .

Halogen Substitution (Cl vs. Br)

- Chloro-substituted compounds (e.g., the target compound) are typically more cost-effective and widely used in industrial synthesis.

Complex Triazole Derivatives

- Carfentrazone-ethyl : Contains a difluoromethyl group and fluorophenyl moiety, contributing to its herbicidal potency. Its mechanism involves rapid oxidative disruption in plants, unlike simpler triazole esters .

- 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl : The amine hydrochloride group enables salt formation, improving solubility for pharmaceutical delivery systems .

Biological Activity

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate is a triazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of triazole compounds known for their diverse pharmacological properties, particularly in antifungal and anticancer applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₈ClN₃O₂

- Molecular Weight : 203.63 g/mol

- CAS Number : 1823783-63-6

The presence of the triazole ring and the chloro substituent are critical for its biological activity, influencing its interaction with various biological targets.

The mechanism of action for this compound primarily involves its ability to interact with enzymes and receptors within biological systems. Triazole compounds are known to inhibit the synthesis of ergosterol in fungi by inhibiting the enzyme lanosterol demethylase. This inhibition disrupts fungal cell membrane integrity, leading to cell death.

Additionally, triazoles can modulate various signaling pathways in cancer cells, potentially leading to reduced proliferation and increased apoptosis. The specific interactions depend on the structural features of the compound and the target enzyme or receptor.

Antifungal Properties

Triazole derivatives have been extensively studied for their antifungal properties. This compound has shown promising antifungal activity against several fungal strains. In vitro studies indicate that it exhibits significant inhibitory effects on common pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

Anticancer Activity

Recent research highlights the potential anticancer properties of this compound. In a study evaluating various triazole derivatives against cancer cell lines, this compound demonstrated cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 27.3 |

| HCT116 | 6.2 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Enzyme Inhibition

The compound also exhibits inhibitory effects on various metabolic enzymes. Studies have shown that it can inhibit acetylcholinesterase (AChE), which is relevant in treating neurological disorders such as Alzheimer’s disease. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antifungal Efficacy : A comparative study assessed the antifungal activity of various triazoles against Candida species. This compound was among the top performers with significant inhibition zones observed in agar diffusion tests.

- Cancer Cell Line Studies : In vitro assays conducted on MCF-7 and HCT116 cells indicated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.

- Enzyme Activity Assays : The inhibition of AChE by this compound was quantified using Ellman’s assay. Results showed a significant decrease in enzyme activity at micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding propanoic acid derivative with ethanol under acidic catalysis, analogous to methods used for related triazolylpropanoates (e.g., 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid in ). Post-synthesis, purity should be validated using HPLC coupled with UV detection, while structural confirmation requires - and -NMR to identify the triazole ring protons (δ 8.5–9.0 ppm) and ester carbonyl signals (δ 170–175 ppm). Mass spectrometry (ESI-MS) can confirm the molecular ion peak (expected m/z ≈ 217.6 for CHClNO). For crystallographic validation, SHELX programs ( ) can resolve ambiguities in stereochemistry or bonding.

Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Empirical determination is critical. Differential Scanning Calorimetry (DSC) can determine melting points, while water solubility can be assessed via shake-flask methods (OECD 105). Partition coefficients (log P) can be estimated using reverse-phase HPLC or computational tools like ACD/Labs. Cross-reference analogs (e.g., 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid in ) to infer properties, noting that chloro-substituents may reduce polarity compared to hydroxy analogs.

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of triazolylpropanoate derivatives?

- Methodological Answer : Employ Design of Experiments (DoE) to screen variables (e.g., catalyst loading, temperature, solvent polarity). For example, reports >95% yields for similar esters using optimized esterification conditions. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. Consider coupling triazole precursors (e.g., 3-chloro-1H-1,2,4-triazole) with activated propanoate intermediates (e.g., acid chlorides) to improve efficiency.

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian) can map electrostatic potentials and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock/Vina) against target enzymes (e.g., cytochrome P450) may explain metabolic stability, leveraging structural similarities to pesticidal triazoles like Carfentrazone-ethyl ( ). Compare with analogs in to infer bioactivity trends.

Q. How should researchers resolve contradictions between spectroscopic data and expected structural features?

- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests unexpected tautomerism in the triazole ring (e.g., 1,2,3- vs. 1,2,4-substitution), X-ray crystallography via SHELXL ( ) provides definitive structural assignments. If MS data conflicts with molecular weight, High-Resolution Mass Spectrometry (HRMS) or isotopic labeling can clarify. Revisit synthetic steps to rule out side reactions (e.g., ester hydrolysis under acidic conditions).

Q. What experimental precautions are critical given the stability and toxicity profile of chloro-triazole derivatives?

- Methodological Answer : Chloro-triazoles may release HCl under thermal stress (). Conduct stability studies under varying pH/temperature. Use inert atmospheres (N/Ar) during synthesis. For toxicity, follow OECD 423 guidelines for acute oral toxicity screening. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., nitrile) and OV/AG-P99 respirators ().

Data Presentation

Table 1 : Key Physicochemical Properties of Analogous Compounds

Note : Values for this compound can be interpolated from this data, prioritizing experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.